1-Cyclopropyl-2-ethoxybenzene
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Overview
Description
1-Cyclopropyl-2-ethoxybenzene is an organic compound that features a benzene ring substituted with a cyclopropyl group and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclopropyl-2-ethoxybenzene can be synthesized through several methods. One common approach involves the Williamson ether synthesis , where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH).
Another method involves electrophilic aromatic substitution . In this process, the benzene ring undergoes substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other catalytic processes that ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-2-ethoxybenzene can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropyl-2-ethoxycyclohexane.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) with a palladium catalyst are used.
Substitution: Reagents like bromine (Br_2) or nitric acid (HNO_3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of cyclopropyl-2-ethoxybenzoic acid.
Reduction: Formation of cyclopropyl-2-ethoxycyclohexane.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopropyl-2-ethoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-2-ethoxybenzene involves its interaction with molecular targets through its functional groups. The cyclopropyl group can impose conformational rigidity, affecting the compound’s binding affinity and specificity to biological targets . The ethoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopropyl-2-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
Cyclopropylbenzene: Lacks the ethoxy group, making it less versatile in chemical reactions.
2-Ethoxybenzene: Lacks the cyclopropyl group, affecting its rigidity and reactivity.
Uniqueness
1-Cyclopropyl-2-ethoxybenzene is unique due to the presence of both the cyclopropyl and ethoxy groups, which confer distinct chemical and physical properties. The cyclopropyl group provides rigidity and stability, while the ethoxy group enhances solubility and reactivity in various chemical reactions .
Properties
Molecular Formula |
C11H14O |
---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
1-cyclopropyl-2-ethoxybenzene |
InChI |
InChI=1S/C11H14O/c1-2-12-11-6-4-3-5-10(11)9-7-8-9/h3-6,9H,2,7-8H2,1H3 |
InChI Key |
DMXIPJGAEBEEPM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2CC2 |
Origin of Product |
United States |
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